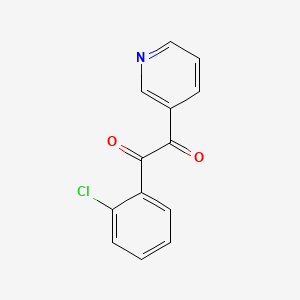
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a cyclohexane ring substituted with a phenyl group and a carboxylic acid group. The compound’s stereochemistry is defined by the (1S,2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Phenylcyclohexane-1-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, yielding the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and fine chemicals.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidation of the carboxylic acid group can yield ketones or aldehydes.
Reduction: Reduction can produce primary alcohols or aldehydes.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro (NO₂) or halogen (X) groups.
Scientific Research Applications
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in studies of enzyme-substrate interactions and chiral recognition.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Phenylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and phenyl groups. The compound can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity. These interactions are crucial in its role as a chiral building block and in its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Phenylcyclohexane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
2-Phenylcyclohexane-1-carboxylic acid: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
Cyclohexane-1-carboxylic acid: A similar compound lacking the phenyl group.
Uniqueness
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its racemic and achiral counterparts.
Properties
CAS No. |
37982-24-4 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(1S,2S)-2-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m1/s1 |
InChI Key |
BTERYDAAQMJMTD-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
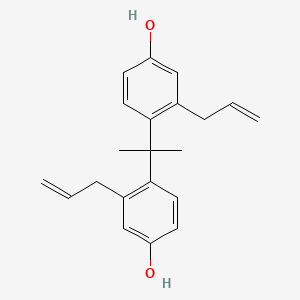
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)

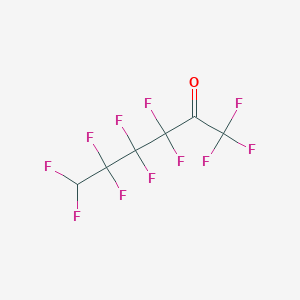
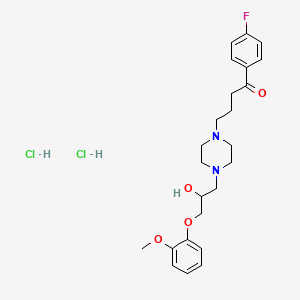
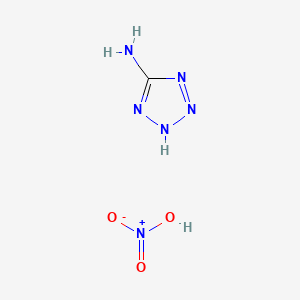
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

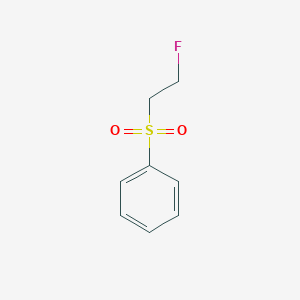
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


